molecular formula C11H15NO B12281684 (1R,2R)-2-(benzyloxy)cyclobutan-1-amine

(1R,2R)-2-(benzyloxy)cyclobutan-1-amine

Cat. No.: B12281684
M. Wt: 177.24 g/mol
InChI Key: PWZQZJTVISDNTA-GHMZBOCLSA-N
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Description

(1R,2R)-2-(benzyloxy)cyclobutan-1-amine is a chiral amine compound with a cyclobutane ring substituted with a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Amination: The amine group can be introduced through reductive amination or by using an amine precursor.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(benzyloxy)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

(1R,2R)-2-(benzyloxy)cyclobutan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of chiral amines on biological systems.

    Industrial Applications: It can be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance binding affinity to specific targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(benzyloxy)cyclobutan-1-amine: The enantiomer of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine.

    (1R,2R)-2-(methoxy)cyclobutan-1-amine: A similar compound with a methoxy group instead of a benzyloxy group.

    (1R,2R)-2-(benzyloxy)cyclopentan-1-amine: A similar compound with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a benzyloxy group and an amine group. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1R,2R)-2-phenylmethoxycyclobutan-1-amine

InChI

InChI=1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1

InChI Key

PWZQZJTVISDNTA-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1N)OCC2=CC=CC=C2

Canonical SMILES

C1CC(C1N)OCC2=CC=CC=C2

Origin of Product

United States

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